molecular formula C9H8BrNO3 B1641477 methyl 2-(4-bromoanilino)-2-oxoacetate

methyl 2-(4-bromoanilino)-2-oxoacetate

Cat. No.: B1641477
M. Wt: 258.07 g/mol
InChI Key: BUMYFLAEHXDPDA-UHFFFAOYSA-N
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Description

methyl 2-(4-bromoanilino)-2-oxoacetate is an organic compound that features a brominated aniline derivative. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both an ester and a brominated aromatic amine in its structure allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromoanilino)-2-oxoacetate typically involves the reaction of 4-bromoaniline with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recycling and waste minimization are also critical considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-bromoanilino)-2-oxoacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Oxidation: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include various substituted aromatic compounds.

Scientific Research Applications

methyl 2-(4-bromoanilino)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-bromoanilino)-2-oxoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. The aromatic amine can participate in electrophilic aromatic substitution reactions, making this compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-(4-bromoanilino)-2-oxoacetate is unique due to the combination of a brominated aromatic amine and an ester group in a single molecule. This dual functionality allows for a broader range of chemical reactions and applications compared to its individual components .

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

methyl 2-(4-bromoanilino)-2-oxoacetate

InChI

InChI=1S/C9H8BrNO3/c1-14-9(13)8(12)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,12)

InChI Key

BUMYFLAEHXDPDA-UHFFFAOYSA-N

SMILES

COC(=O)C(=O)NC1=CC=C(C=C1)Br

Canonical SMILES

COC(=O)C(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a manner similar to that employed in Referential Example 242, the title compound was prepared from 4-bromoaniline and methyl chlorooxoacetate.
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